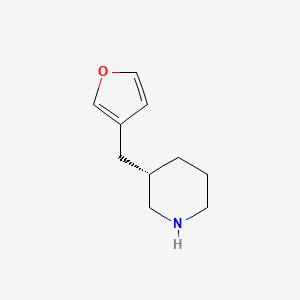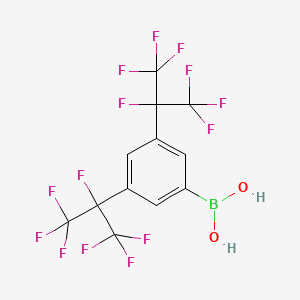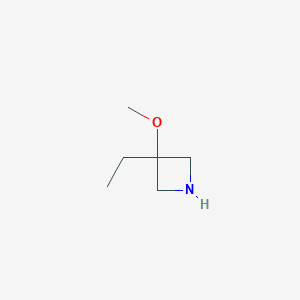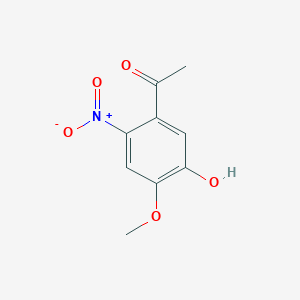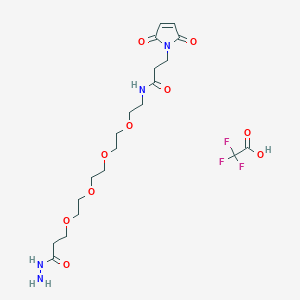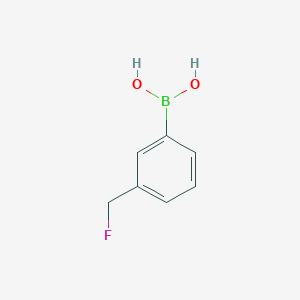![molecular formula C8H4Br2O2 B12841607 2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
2,7-Dibromobenzo[b]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromobenzo[b]furan-3(2H)-one is a brominated derivative of benzo[b]furan, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the benzo[b]furan ring, and a ketone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method is the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromobenzo[b]furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of benzo[b]furan-3(2H)-one.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Dibromo derivatives of benzo[b]furan-3(2H)-one.
Reduction: 2,7-Dibromobenzo[b]furan-3-ol.
Substitution: Various substituted benzo[b]furan derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dibromobenzo[b]furan-3(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dibromobenzo[b]furan-3(2H)-one is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atoms and the ketone group may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions .
Comparison with Similar Compounds
2,8-Dibromodibenzo[b,d]furan-3,7-diol: Similar in structure but with hydroxyl groups instead of a ketone.
Benzo[b]furan-3-carboxylates: Differ in the functional group at the 3 position, which is a carboxylate instead of a ketone.
Uniqueness: 2,7-Dibromobenzo[b]furan-3(2H)-one is unique due to the specific positioning of the bromine atoms and the presence of a ketone group. These features confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C8H4Br2O2 |
|---|---|
Molecular Weight |
291.92 g/mol |
IUPAC Name |
2,7-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(11)8(10)12-7(4)5/h1-3,8H |
InChI Key |
WPJFQNKSCDDAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



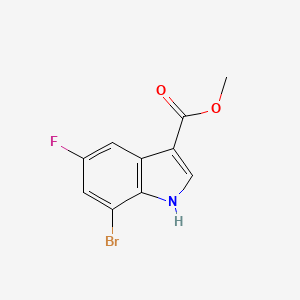
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)



